molecular formula C20H14BrFN4O B243621 3-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

3-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

Cat. No. B243621
M. Wt: 425.3 g/mol
InChI Key: ANKGCZXJEIITRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a popular choice for researchers in different fields.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes. It has also been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
3-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Anti-cancer activity: This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
2. Neuroprotective effects: 3-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide has been shown to have neuroprotective effects and can protect against neuronal damage.
3. Antimicrobial properties: This compound has been shown to have antimicrobial properties and can inhibit the growth of various pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide in lab experiments is its relatively simple synthesis method. This compound is also readily available and can be purchased from various chemical suppliers. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and take necessary safety precautions.

Future Directions

There are several future directions for the study of 3-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide. Some of these directions include:
1. Further studies on the mechanism of action of this compound: More research is needed to fully understand the mechanism of action of this compound and its potential applications in different fields.
2. Development of new derivatives: The synthesis of new derivatives of this compound can lead to the discovery of more potent and selective compounds with potential applications in different fields.
3. Clinical trials: More clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Conclusion
In conclusion, 3-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a chemical compound that has shown promising results in various scientific research applications. This compound has potential applications in cancer research, neurological disorders, and infectious diseases. The synthesis method of this compound is relatively simple, and it is readily available for purchase from various chemical suppliers. However, it is important to handle this compound with care due to its potential toxicity. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different fields.

Synthesis Methods

The synthesis of 3-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide involves several steps. The starting material is 4-fluoroaniline, which is reacted with 2-amino-6-methylbenzotriazole to form 2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazole. This compound is then reacted with 3-bromobenzoyl chloride to form the final product, 3-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

3-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a popular choice for researchers in different fields. Some of the scientific research applications of this compound include:
1. Cancer Research: 3-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide has shown potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
2. Neurological Disorders: This compound has also been studied for its potential applications in the treatment of neurological disorders. It has been shown to have neuroprotective effects and can protect against neuronal damage.
3. Infectious Diseases: 3-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide has also been studied for its potential applications in the treatment of infectious diseases. It has been shown to have antimicrobial properties and can inhibit the growth of various pathogens.

properties

Molecular Formula

C20H14BrFN4O

Molecular Weight

425.3 g/mol

IUPAC Name

3-bromo-N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]benzamide

InChI

InChI=1S/C20H14BrFN4O/c1-12-9-18-19(25-26(24-18)16-7-5-15(22)6-8-16)11-17(12)23-20(27)13-3-2-4-14(21)10-13/h2-11H,1H3,(H,23,27)

InChI Key

ANKGCZXJEIITRZ-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)Br)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)Br)C4=CC=C(C=C4)F

Origin of Product

United States

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